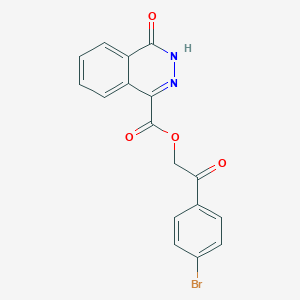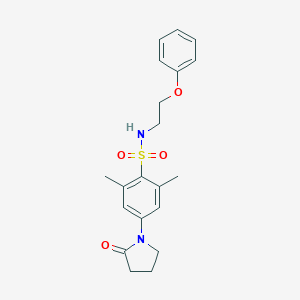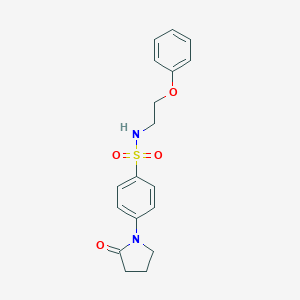
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves its ability to inhibit the activity of certain enzymes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to changes in different biological processes, which can be studied to understand the role of these enzymes in different cellular functions.
Biochemical and Physiological Effects:
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of arachidonic acid from cellular membranes, which is involved in the production of various inflammatory mediators. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular functions, including cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has various advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the activity of specific enzymes, which can help researchers understand the role of these enzymes in different biological processes. However, one limitation is that Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate may not be selective for a specific enzyme and may also inhibit the activity of other enzymes. This can lead to unintended effects on different cellular functions.
Orientations Futures
There are various future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate. One direction is to study the role of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate in different disease models, such as cancer and inflammation. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to have anti-inflammatory effects, and its potential as a therapeutic agent for different inflammatory diseases can be explored. Another direction is to develop more selective inhibitors of specific enzymes, which can help researchers study the role of these enzymes in different biological processes with greater specificity.
Conclusion:
In conclusion, Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate is a valuable tool for scientific research due to its ability to inhibit the activity of certain enzymes and its various biochemical and physiological effects. Its applications in different disease models and the development of more selective inhibitors are promising directions for future research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, researchers can make informed decisions when using this compound in their studies.
Méthodes De Synthèse
The synthesis of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves the reaction of 4-(4-morpholinylsulfonyl)benzylamine with methyl chloroformate. This reaction takes place in the presence of a base, such as triethylamine, and produces Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate as a white solid. The purity of the synthesized Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various applications in scientific research. It has been used as a tool to study the role of different proteins and enzymes in biological processes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in various cellular functions. This inhibition can help researchers understand the role of these enzymes in different biological processes.
Propriétés
Formule moléculaire |
C13H18N2O5S |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
methyl N-[(4-morpholin-4-ylsulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O5S/c1-19-13(16)14-10-11-2-4-12(5-3-11)21(17,18)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Clé InChI |
GUCJAGSQRMKOLK-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
SMILES canonique |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)

![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)
![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

